molecular formula C17H18N2O2S B2930107 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034392-30-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2930107
CAS No.: 2034392-30-6
M. Wt: 314.4
InChI Key: TZPWWKVTYUXMMO-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a benzothiophene core linked to a substituted oxazole carboxamide moiety.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10(18-17(20)16-11(2)19-21-12(16)3)8-13-9-22-15-7-5-4-6-14(13)15/h4-7,9-10H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWWKVTYUXMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carboxamide Derivatives

The following compounds share the 3,5-dimethyl-1,2-oxazole-4-carboxamide backbone but differ in substituent groups:

Compound A : N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Molecular Formula : C₁₄H₁₆N₂O₄
  • Molecular Weight : 276.29 g/mol
  • Key Features: A dimethoxyphenyl group replaces the benzothiophene-propan-2-yl chain. The electron-rich methoxy groups enhance solubility but reduce lipophilicity compared to benzothiophene derivatives.
Compound B : N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Molecular Formula : C₁₆H₁₆N₂O₃S
  • Molecular Weight : 316.4 g/mol
  • Key Features: Contains furan and thiophene rings instead of benzothiophene. Lack of reported melting/boiling points limits direct physicochemical comparisons .
Compound C : N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Molecular Formula : C₁₆H₁₆N₂O₃S₂
  • Molecular Weight : 348.4 g/mol
  • Key Features :
    • Incorporates a bithiophene moiety and a hydroxyethyl group.
    • The hydroxyl group may enhance water solubility but reduce metabolic stability compared to the target compound’s benzothiophene-propan-2-yl group.
    • Structural diversity highlights the impact of aromatic substituents on molecular weight and polarity .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Benzothiophene Dimethoxyphenyl Furan/Thiophene Bithiophene
Molecular Weight (g/mol) ~350 (estimated) 276.29 316.4 348.4
Polar Groups Oxazole carboxamide Methoxy, carboxamide Carboxamide Hydroxy, carboxamide
Lipophilicity (Predicted) High Moderate Moderate Moderate-High
Commercial Availability Not reported Discontinued Available Not reported

Key Structural and Functional Differences

  • Compound A’s dimethoxyphenyl group introduces electron-donating effects absent in the benzothiophene analog .
  • Linker Flexibility :
    • The propan-2-yl chain in the target compound provides steric constraints, whereas Compounds B and C use more flexible ethyl linkers, which may affect target selectivity .
  • Solubility and Stability :
    • Hydroxy and methoxy groups in analogs improve solubility but may increase susceptibility to oxidative metabolism compared to the benzothiophene derivative .

Research Implications and Gaps

While the provided evidence lacks direct pharmacological or crystallographic data for the target compound, structural comparisons suggest that:

Benzothiophene vs. Thiophene/Furan : Benzothiophene’s larger aromatic system may enhance receptor binding but reduce solubility.

Substituent Effects : Methoxy or hydroxy groups in analogs modify electronic properties and pharmacokinetics, warranting further study for structure-activity relationships.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiophene moiety and an oxazole ring. The chemical formula is C14H17N3O2S, and its molecular weight is approximately 293.37 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole derivatives exhibit significant anticancer properties. For instance, oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : Effective against MCF-7 and MDA-MB series.
  • Lung Cancer : Inhibition observed in A549 and H1975 cells.
  • Colorectal Cancer : HCT-116 and HT-29 cell lines showed sensitivity to treatment.

A study highlighted that the synthesized oxazole derivatives could induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses .

The biological activity of this compound can be attributed to:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G0/G1 phase, preventing cancer cells from dividing.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it reduces the expression of inflammatory mediators.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

StudyCell TypeConcentrationObserved Effect
AMCF-7 (Breast Cancer)10 µM70% reduction in viability
BA549 (Lung Cancer)15 µMInduction of apoptosis (caspase activation)
CHT-29 (Colorectal Cancer)5 µMInhibition of IL-6 production

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